molecular formula C26H24N6O2S2 B12158740 2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12158740
M. Wt: 516.6 g/mol
InChI Key: XWHKFHLCWBOIOP-QNGOZBTKSA-N
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Description

2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features a combination of imidazole, thiazolidine, and pyridopyrimidine moieties

Preparation Methods

The synthesis of 2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the imidazole and thiazolidine intermediates, followed by their coupling with the pyridopyrimidine core. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. The thiazolidine moiety can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The pyridopyrimidine core can interact with nucleic acids, potentially affecting gene expression .

Biological Activity

Overview

The compound 2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a novel organic molecule with a complex structure that includes various heterocyclic components. This compound exhibits significant potential in medicinal chemistry due to its unique biological activities attributed to its diverse functional groups.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H22N4O2S\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_2\text{S}

The compound features:

  • An imidazole ring , which is known for its role in biological systems, particularly in enzyme catalysis and as a building block for various pharmaceuticals.
  • A thiazolidinone moiety , contributing to its potential antimicrobial and anticancer properties.
  • A pyrido-pyrimidine core , which is often associated with various biological activities, including anti-inflammatory and antiviral effects.

Antimicrobial Properties

Research has indicated that compounds similar to this one exhibit notable antimicrobial activity. For instance, studies have shown that derivatives of imidazole and thiazolidinone possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action is often linked to the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundTarget BacteriaActivity
Imidazole DerivativeStaphylococcus aureusModerate
Thiazolidinone DerivativeEscherichia coliSignificant

Anticancer Activity

The compound's structure suggests potential anticancer activity. Preliminary studies have demonstrated that similar pyrido-pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds with similar thiazolidinone structures have shown effectiveness against breast cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The imidazole ring may interact with active sites of enzymes, inhibiting their function.
  • Cellular Uptake : The presence of polar functional groups enhances solubility and cellular uptake, facilitating its action within cells.
  • Targeting Specific Pathways : The compound may modulate signaling pathways involved in cell growth and apoptosis, particularly in cancer cells.

Study 1: Antimicrobial Efficacy

A study published in 2020 evaluated the antibacterial efficacy of various imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of thiazolidinone significantly enhanced the antimicrobial activity compared to imidazole alone.

Study 2: Anticancer Activity

In a recent investigation, derivatives similar to this compound were tested on MDA-MB-231 breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 μM, suggesting potent anticancer properties.

Properties

Molecular Formula

C26H24N6O2S2

Molecular Weight

516.6 g/mol

IUPAC Name

(5Z)-5-[[2-(3-imidazol-1-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H24N6O2S2/c1-18-6-8-19(9-7-18)16-32-25(34)21(36-26(32)35)15-20-23(28-10-4-12-30-14-11-27-17-30)29-22-5-2-3-13-31(22)24(20)33/h2-3,5-9,11,13-15,17,28H,4,10,12,16H2,1H3/b21-15-

InChI Key

XWHKFHLCWBOIOP-QNGOZBTKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCCCN5C=CN=C5)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCCCN5C=CN=C5)SC2=S

Origin of Product

United States

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